6-iodo-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine
Overview
Description
6-iodo-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an iodine atom at the 6th position, a morpholine ring attached to a propyl chain at the N-position, and an amine group at the 4th position of the quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Iodination: Introduction of the iodine atom at the 6th position of the quinazoline ring using iodine and an oxidizing agent.
N-alkylation: Attachment of the morpholine ring via a propyl chain to the nitrogen atom of the quinazoline ring using a suitable alkylating agent.
Amidation: Introduction of the amine group at the 4th position of the quinazoline ring through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-iodo-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and morpholine moieties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted quinazoline derivatives.
Oxidation Products: Oxidized forms of the amine and morpholine groups.
Reduction Products: Reduced forms of the quinazoline ring and side chains.
Scientific Research Applications
6-iodo-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound in the development of kinase inhibitors for cancer therapy.
Biological Studies: Investigated for its potential as an anticonvulsant and antimicrobial agent.
Chemical Biology: Utilized in studies to understand the molecular mechanisms of quinazoline derivatives.
Mechanism of Action
The mechanism of action of 6-iodo-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
- 2-Mercapto-3-(4-chlorophenyl)-6-iodo-3H-quinazolin-4-one
Uniqueness
6-iodo-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the iodine atom and the morpholine ring enhances its potential as a kinase inhibitor and its overall pharmacological profile .
Properties
IUPAC Name |
6-iodo-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IN4O/c16-12-2-3-14-13(10-12)15(19-11-18-14)17-4-1-5-20-6-8-21-9-7-20/h2-3,10-11H,1,4-9H2,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYPZRJPQUYFFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC=NC3=C2C=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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